3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
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Overview
Description
3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a morpholinopyridazinyl group attached to a piperazine ring, which is further connected to a butanone backbone
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyridazin-3(2h)-ones, have been associated with a wide range of pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
It is known that the piperazine ring, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical Pathways
Compounds with similar structures have been associated with a diverse range of agrochemical and pharmacological activities .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have been associated with a diverse range of pharmacological activities .
Action Environment
It is known that the piperazine ring, a common structural motif in this compound, can be found in biologically active compounds for a variety of disease states, suggesting that it may be stable in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions One common approach is to start with the preparation of the morpholinopyridazinyl intermediate, which is then reacted with a piperazine derivative
Preparation of Morpholinopyridazinyl Intermediate: This step involves the reaction of morpholine with a pyridazine derivative under controlled conditions, often using a catalyst to facilitate the reaction.
Formation of Piperazine Derivative: The morpholinopyridazinyl intermediate is then reacted with a piperazine compound, typically in the presence of a base to promote nucleophilic substitution.
Introduction of Butanone Moiety: The final step involves the reaction of the piperazine derivative with a butanone precursor, such as 3-methylbutanone, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine and morpholinopyridazinyl moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(4-(4-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
- 3-Methyl-1-(4-(5-piperazinopyridazin-3-yl)piperazin-1-yl)butan-1-one
- 3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperidin-1-yl)butan-1-one
Uniqueness
3-Methyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both morpholinopyridazinyl and piperazine moieties enhances its potential as a versatile pharmacophore, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-14(2)11-17(23)22-5-3-21(4-6-22)16-12-15(13-18-19-16)20-7-9-24-10-8-20/h12-14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNVFMXJIKTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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